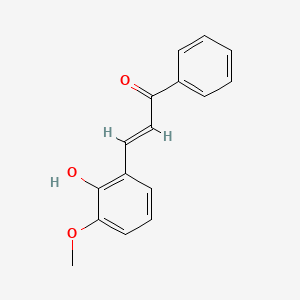

2-Hydroxy-3-methoxychalcone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

144100-21-0 |

|---|---|

Molecular Formula |

C16H14O3 |

Molecular Weight |

254.28 g/mol |

IUPAC Name |

(E)-3-(2-hydroxy-3-methoxyphenyl)-1-phenylprop-2-en-1-one |

InChI |

InChI=1S/C16H14O3/c1-19-15-9-5-8-13(16(15)18)10-11-14(17)12-6-3-2-4-7-12/h2-11,18H,1H3/b11-10+ |

InChI Key |

UIZYRMBJSZYZAK-ZHACJKMWSA-N |

Isomeric SMILES |

COC1=CC=CC(=C1O)/C=C/C(=O)C2=CC=CC=C2 |

Canonical SMILES |

COC1=CC=CC(=C1O)C=CC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

2-Hydroxy-3-methoxychalcone: A Technical Guide to its Natural Sources and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-3-methoxychalcone is a flavonoid classified within the chalcone (B49325) subgroup, noted for its characteristic open-chain structure. While broadly categorized as a naturally occurring compound in scientific literature, a definitive plant source for this compound remains to be specifically identified in primary research. This technical guide provides a comprehensive overview of the current understanding of its probable natural origins, a detailed exploration of its putative biosynthetic pathway, and generalized experimental protocols for the isolation and characterization of similar chalconoids. The absence of quantitative data for this specific compound in natural sources is a notable gap in the current body of research.

Natural Sources

This compound is described as a naturally occurring chalcone flavonoid[1]. However, extensive literature reviews have not yielded a specific plant species from which this compound has been definitively isolated and characterized. Chalcones as a class are widespread in the plant kingdom, with the largest number of these compounds isolated from the Leguminosae, Asteraceae, and Moraceae families[2][3].

While the direct natural source of this compound is not documented, numerous structurally similar methoxylated chalcones have been isolated from various plants. For instance, 2',4'-dihydroxy-3',5'-dimethyl-6'-methoxychalcone has been isolated from the leaves of Syzygium balsameum[4]. Additionally, other related compounds such as 2',4',4-Trihydroxy-3',3-methoxychalcone have been reported in Wedelia asperrima[5], and 2'-Hydroxy-4'-Methoxychalcone has been found in Dalbergia sissoo and Oxytropis falcata[6]. These examples suggest that plants from the Myrtaceae, Asteraceae, and Fabaceae families are potential candidates for containing this compound.

Biosynthesis

The biosynthesis of this compound is believed to follow the general phenylpropanoid and flavonoid biosynthetic pathways. Chalcones are key intermediates in the synthesis of all flavonoids[7]. The pathway commences with the amino acid L-phenylalanine.

The proposed biosynthetic pathway can be outlined as follows:

-

Phenylpropanoid Pathway: L-phenylalanine is converted to cinnamic acid, which is then hydroxylated to form p-coumaric acid. This is subsequently activated to its CoA ester, p-coumaroyl-CoA.

-

Chalcone Synthesis: The key enzyme, chalcone synthase (CHS), catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone (4,2',4',6'-tetrahydroxychalcone).

-

Modification of the Chalcone Scaffold: To arrive at this compound, a series of hydroxylation and methylation steps are necessary. The precise order of these modifications is not established for this specific molecule. However, it is hypothesized that a hydroxyl group is introduced at the C-2 position of the B-ring, and a methoxy (B1213986) group is added at the C-3 position. The hydroxylation is likely catalyzed by a cytochrome P450-dependent monooxygenase, while the methylation is carried out by an O-methyltransferase (OMT) utilizing S-adenosyl-L-methionine (SAM) as the methyl donor.

The following diagram illustrates the proposed biosynthetic pathway:

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

There is currently no available quantitative data on the concentration or yield of this compound from any natural source. Research on related methoxylated chalcones has reported yields from plant material, but this information is not directly applicable to the target compound. The lack of quantitative data highlights a significant area for future research, which would be crucial for evaluating the potential of any identified plant source for viable extraction and drug development.

Experimental Protocols

As no specific protocol for the isolation of this compound from a natural source has been published, a generalized methodology is presented below, adapted from the successful isolation of 2',4'-dihydroxy-3',5'-dimethyl-6'-methoxychalcone from Syzygium balsameum[4]. This protocol provides a robust framework for researchers aiming to isolate and characterize similar chalcones.

General Experimental Workflow

The following diagram outlines a typical workflow for the isolation and characterization of chalcones from a plant source.

Caption: General workflow for chalcone isolation and characterization.

Detailed Methodologies

4.2.1. Plant Material Collection and Preparation

-

Collection: The relevant plant parts (e.g., leaves, stems, roots) should be collected and authenticated by a plant taxonomist.

-

Preparation: The collected plant material is washed, shade-dried at room temperature, and then ground into a coarse powder.

4.2.2. Extraction

-

The powdered plant material is subjected to extraction with a suitable organic solvent, such as methanol (B129727) or ethanol, using a Soxhlet apparatus or maceration.

-

The solvent is then evaporated under reduced pressure using a rotary evaporator to obtain the crude extract.

4.2.3. Fractionation

-

The crude extract is typically suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol.

-

Each fraction is concentrated under reduced pressure.

4.2.4. Isolation and Purification

-

The fractions are subjected to column chromatography over silica (B1680970) gel.

-

The column is eluted with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol).

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Fractions showing similar TLC profiles are pooled together.

-

Further purification of the fractions containing the target compound can be achieved by preparative TLC or High-Performance Liquid Chromatography (HPLC).

4.2.5. Structural Characterization

The structure of the isolated pure compound is elucidated using a combination of spectroscopic techniques:

-

UV-Vis Spectroscopy: To determine the absorption maxima, which can be indicative of the chalcone skeleton.

-

Infrared (IR) Spectroscopy: To identify the functional groups present, such as hydroxyl (-OH) and carbonyl (C=O) groups.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 2D NMR (COSY, HSQC, HMBC) experiments are crucial for determining the complete chemical structure, including the positions of substituents on the aromatic rings.

Conclusion

While this compound is recognized as a naturally occurring flavonoid, its specific botanical origin remains unconfirmed in the scientific literature. Its biosynthesis is presumed to follow the well-established phenylpropanoid pathway, culminating in modifications of the chalcone scaffold by hydroxylase and O-methyltransferase enzymes. The absence of quantitative data and a dedicated experimental protocol for its isolation from a natural source underscores the need for further research. The methodologies and biosynthetic insights provided in this guide, based on closely related compounds, offer a solid foundation for future investigations aimed at isolating, quantifying, and elucidating the precise biosynthetic pathway of this compound in its native plant host. Such studies are essential for unlocking its full potential in drug discovery and development.

References

- 1. 2'-Hydroxy-3-methoxychalcone | 7146-86-3 | FH66393 [biosynth.com]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. researchgate.net [researchgate.net]

- 4. iomcworld.com [iomcworld.com]

- 5. 2',4',4-Trihydroxy-3',3-methoxychalcone | C17H16O6 | CID 15385488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2'-Hydroxy-4'-Methoxychalcone | C16H14O3 | CID 5380645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

The Biosynthetic Pathway of 2'-Hydroxy-3'-methoxychalcone in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of 2'-Hydroxy-3'-methoxychalcone, a specialized plant metabolite belonging to the flavonoid family. While the complete pathway for this specific chalcone (B49325) has not been fully elucidated in a single plant species, this document outlines a putative pathway based on well-characterized enzymatic reactions in the broader context of flavonoid biosynthesis. It includes quantitative data from related enzymes, detailed experimental protocols for pathway analysis, and visualizations of the core biochemical steps and workflows.

Introduction to Chalcones

Chalcones are open-chain flavonoids characterized by a three-carbon α,β-unsaturated carbonyl system connecting two aromatic rings.[1] They serve as the central precursors for the synthesis of all other major flavonoid classes in plants.[2] The substitution patterns on their aromatic rings, including hydroxylation and methylation, give rise to a vast diversity of compounds with a wide range of biological activities, making them attractive targets for drug discovery and development.[3][4] 2'-Hydroxy-3'-methoxychalcone is one such derivative, noted for its potential antioxidant, anti-inflammatory, and anticancer properties.[5] Understanding its biosynthesis is crucial for metabolic engineering and synthetic biology approaches aimed at its production.

The Phenylpropanoid Pathway: The Foundation of Chalcone Biosynthesis

The biosynthesis of all flavonoids begins with the general phenylpropanoid pathway, which converts the amino acid L-phenylalanine into 4-coumaroyl-CoA, the primary starter molecule for chalcone synthesis.[3] This foundational pathway involves three key enzymatic steps.

Core Chalcone Synthesis

The formation of the characteristic chalcone scaffold is catalyzed by Chalcone Synthase (CHS) , a type III polyketide synthase.[2] This enzyme performs a sequential, decarboxylative Claisen condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA. The resulting polyketide intermediate then undergoes an intramolecular cyclization to form naringenin (B18129) chalcone (2',4,4',6'-tetrahydroxychalcone), the precursor to most flavonoids.

Putative Biosynthetic Pathway to 2'-Hydroxy-3'-methoxychalcone

The precise sequence of hydroxylation and methylation events leading to 2'-Hydroxy-3'-methoxychalcone has not been definitively established. Based on known specificities of flavonoid-modifying enzymes, a plausible pathway involves the modification of the chalcone B-ring after the initial synthesis of a dihydroxychalcone intermediate.

The proposed pathway begins with a chalcone that possesses hydroxyl groups at the 2' and 3' positions. This intermediate could then be specifically methylated at the 3'-hydroxyl group.

-

Initial Hydroxylation : The formation of a 2',3',4,4'-tetrahydroxychalcone intermediate. This would likely require a Flavonoid 3'-Hydroxylase (F3'H) , a cytochrome P450 monooxygenase, acting on naringenin chalcone.

-

Regiospecific Methylation : A Flavonoid O-Methyltransferase (OMT) , which recognizes the catechol-like structure on the B-ring, would then catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) specifically to the 3'-hydroxyl group. OMTs with strict specificity for the 3'-hydroxy group of flavonoids have been identified in several plant species.[6]

Quantitative Data

Quantitative kinetic data for the specific enzymes involved in 2'-Hydroxy-3'-methoxychalcone biosynthesis are not available. However, data from homologous enzymes that catalyze similar reactions provide valuable benchmarks for understanding substrate affinities and reaction efficiencies.

Table 1: Kinetic Parameters of Chalcone Synthase (CHS)

| Enzyme Source | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

|---|---|---|---|---|

| Medicago sativa | 4-Coumaroyl-CoA | 1.8 | 1.67 | 9.3 x 105 |

| Medicago sativa | Malonyl-CoA | 35 | - | - |

| Petroselinum crispum | 4-Coumaroyl-CoA | 1.6 | 1.95 | 1.2 x 106 |

| Petroselinum crispum | Malonyl-CoA | 8.8 | - | - |

Table 2: Kinetic Parameters of Selected Flavonoid O-Methyltransferases (OMTs)

| Enzyme Source | Enzyme Name | Substrate | Product(s) | Km (µM) | Vmax (pkat/mg) |

|---|---|---|---|---|---|

| Citrus reticulata | CrOMT2 | Luteolin | Chrysoeriol (3'-O-methyl) | 12.38 ± 1.12 | 19.33 ± 0.44 |

| Citrus reticulata | CrOMT2 | Quercetin | Isorhamnetin (3'-O-methyl) | 12.55 ± 1.13 | 17.06 ± 0.40 |

| Oryza sativa | ROMT-9 | Quercetin | 3'-O-methylquercetin | 15.2 ± 1.3 | 2.1 ± 0.1 |

| Populus sp. | POMT7-M1 (mutant) | Quercetin | 3,7-O-dimethylquercetin | 25.1 ± 1.9 | 1.2 ± 0.1 |

Data compiled from various sources, including references[6][7][8]. Kinetic parameters are highly dependent on assay conditions.

Experimental Protocols

Investigating the biosynthetic pathway of a specific chalcone involves enzyme extraction, characterization, and product identification. Below are detailed protocols for key experiments.

Protocol: Extraction of Plant Enzymes for Activity Assays

This protocol describes a general method for extracting crude protein from plant tissue suitable for initial enzyme activity screening.

-

Tissue Homogenization : Freeze ~1-2 g of fresh plant tissue (e.g., young leaves, petals) in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

-

Extraction Buffer : Prepare an extraction buffer containing 100 mM Tris-HCl (pH 7.5), 10% (v/v) glycerol, 1 mM EDTA, and 14 mM 2-mercaptoethanol. Just before use, add 1% (w/v) polyvinylpolypyrrolidone (PVPP) to bind phenolic compounds.

-

Extraction : Add 5-10 mL of ice-cold extraction buffer to the powdered tissue and vortex vigorously for 1-2 minutes. Keep the sample on ice for 20-30 minutes, vortexing occasionally.

-

Centrifugation : Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C.

-

Protein Collection : Carefully collect the supernatant, which contains the crude protein extract. For OMT assays, this extract can often be used directly. For P450 hydroxylase assays, microsomal fraction preparation is typically required.

-

Quantification : Determine the total protein concentration of the extract using a Bradford or BCA protein assay.

Protocol: In Vitro Assay for Chalcone O-Methyltransferase (OMT) Activity

This protocol is designed to detect the methylation of a chalcone substrate using a crude or purified enzyme extract.

-

Reaction Mixture : In a 1.5 mL microcentrifuge tube, prepare a 100 µL reaction mixture containing:

-

50 mM Tris-HCl (pH 7.6)

-

100 µM of the hydroxylated chalcone substrate (e.g., a 2',3'-dihydroxychalcone, dissolved in DMSO)

-

200 µM S-adenosyl-L-methionine (SAM) as the methyl donor

-

5 mM MgCl₂

-

50-100 µg of crude protein extract

-

-

Incubation : Incubate the reaction mixture at 30°C for 30-60 minutes.

-

Reaction Termination : Stop the reaction by adding 20 µL of 5 M HCl.

-

Product Extraction : Extract the products by adding 200 µL of ethyl acetate (B1210297). Vortex thoroughly and centrifuge at 10,000 x g for 5 minutes.

-

Sample Preparation : Transfer the upper ethyl acetate layer to a new tube and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.

-

Analysis : Re-dissolve the dried residue in 50 µL of methanol. Analyze the sample using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the methylated product by comparing its retention time and mass-to-charge ratio with an authentic standard.[6][8]

Workflow for Enzyme Identification and Characterization

The complete process of identifying and characterizing a novel enzyme in a biosynthetic pathway follows a logical progression from initial detection to detailed kinetic analysis.

Conclusion

The biosynthesis of 2'-Hydroxy-3'-methoxychalcone proceeds via the general phenylpropanoid pathway to form a chalcone scaffold, which is subsequently modified by hydroxylation and regiospecific O-methylation. While a complete, validated pathway in a native plant producer remains to be fully detailed, the enzymatic steps can be inferred from well-known enzyme families, including flavonoid 3'-hydroxylases and O-methyltransferases. The protocols and data presented in this guide provide a robust framework for researchers to investigate this and other related flavonoid biosynthetic pathways, paving the way for the biotechnological production of valuable, plant-derived compounds.

References

- 1. pharmatutor.org [pharmatutor.org]

- 2. The Synthesis of 2′-Hydroxychalcones under Ball Mill Conditions and Their Biological Activities [mdpi.com]

- 3. The Effects of 2′-Hydroxy-3,6′-Dimethoxychalcone on Melanogenesis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 2'-Hydroxy-3-methoxychalcone | 7146-86-3 | FH66393 [biosynth.com]

- 6. Flavonoid 3'-O-methyltransferase from rice: cDNA cloning, characterization and functional expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Engineering of flavonoid O-methyltransferase for a novel regioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization of a Flavonoid 3’/5’/7-O-Methyltransferase from Citrus reticulata and Evaluation of the In Vitro Cytotoxicity of Its Methylated Products - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 2-Hydroxy-3-methoxychalcone: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chalcones, a class of natural and synthetic compounds, form the central core for a variety of biologically important molecules. As precursors in flavonoid biosynthesis, they have garnered significant attention for their wide-ranging pharmacological activities, including anticancer, antioxidant, and anti-inflammatory properties. This technical guide focuses on a specific derivative, 2-Hydroxy-3-methoxychalcone, providing a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and biological activities. Detailed experimental protocols for its synthesis and relevant biological assays are provided, along with a discussion of its potential mechanisms of action involving key cellular signaling pathways. This document aims to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound, systematically named (E)-1-(2-hydroxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one, is a flavonoid precursor characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. The presence of hydroxyl and methoxy (B1213986) functional groups on the phenyl rings is crucial for its chemical reactivity and biological activity.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (E)-1-(2-hydroxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one | [1][2] |

| Synonyms | 2'-Hydroxy-3-methoxychalcone, (2E)-1-(2-hydroxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one | [2] |

| Molecular Formula | C₁₆H₁₄O₃ | [1][2] |

| Molecular Weight | 254.28 g/mol | [1][2] |

| Melting Point | 359 K (86 °C) | [1][3] |

| Appearance | Yellow crystals | [1] |

| Solubility | Soluble in ethanol (B145695), acetone, and other organic solvents. | [1][3] |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Data | Chemical Shift (δ) / Wavenumber (cm⁻¹) | Assignment | Reference |

| ¹H NMR (300 MHz, acetone-d₆) | 11.3 (s, 1H) | -OH | [1] |

| 7.9 (d, 1H, J = 7.7 Hz) | Aromatic CH | [1] | |

| 7.8 (d, 1H, J = 15.6 Hz) | α-CH | [1] | |

| 7.6 (d, 1H, J = 15.6 Hz) | β-CH | [1] | |

| 7.3–7.4 (m, 5H) | Aromatic CH | [1] | |

| 7.2 (s, 1H) | Aromatic CH | [1] | |

| 6.94 (d, 1H, J = 7.8 Hz) | Aromatic CH | [1] | |

| 3.7 (s, 3H) | -OCH₃ | [1] | |

| ¹³C NMR (75 MHz, acetone-d₆) | 194.9 | C=O | [1] |

| 160.8, 159.7 | C-O | [1] | |

| 144.7 | =CH | [1] | |

| 136.2, 135.7, 129.3, 128.8, 121.1, 120.1, 119.3, 117.6, 117.4, 115.7, 112.8 | Aromatic C | [1] | |

| 55.1 | -OCH₃ | [1] |

Synthesis of this compound

The most common and efficient method for the synthesis of chalcones is the Claisen-Schmidt condensation reaction. This reaction involves the base-catalyzed condensation of an appropriately substituted acetophenone (B1666503) with a substituted benzaldehyde.

Experimental Protocol: Claisen-Schmidt Condensation

This protocol is adapted from the synthesis of (E)-1-(2-Hydroxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one[1][3].

Materials:

-

2-hydroxyacetophenone (B1195853) (10 mmol, 1.36 g)

-

3-methoxybenzaldehyde (B106831) (10 mmol, 1.36 g)

-

Ethanol (10 ml)

-

Piperidine (B6355638) (0.1 ml)

-

Ethanol/water (1:1) for recrystallization

Procedure:

-

Dissolve 2-hydroxyacetophenone (1.36 g, 10 mmol) in ethanol (10 ml) in a round-bottom flask.

-

Add piperidine (0.1 ml) as a catalyst to the solution and stir the mixture at room temperature for 30 minutes.

-

Add 3-methoxybenzaldehyde (1.36 g, 10 mmol) to the vigorously stirred reaction mixture.

-

Continue stirring the reaction mixture overnight at room temperature.

-

Collect the precipitated crystals by filtration.

-

Recrystallize the crude product from an ethanol/water (1:1) solution to obtain pure yellow crystals of this compound.

-

Dry the crystals and determine the yield and melting point. (Reported Yield: 90%)[1][3].

Biological Activities and Potential Therapeutic Applications

Chalcones have been extensively studied for their diverse pharmacological properties. While specific quantitative data for this compound is limited in the readily available literature, the biological activities of closely related hydroxy- and methoxy-substituted chalcones provide strong indications of its potential therapeutic applications.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of chalcone (B49325) derivatives against various cancer cell lines. Their proposed mechanisms of action include the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis[4][5]. For instance, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (B1244802) has shown concentration-dependent cytotoxicity against pancreatic cancer cell lines PANC-1 and MIA PaCa-2 with IC₅₀ values of 10.5 ± 0.8 µM and 12.2 ± 0.9 µM, respectively[4].

Table 3: Cytotoxicity of Structurally Related Chalcones against Various Cancer Cell Lines

| Chalcone Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone | PANC-1 (Pancreatic) | 10.5 ± 0.8 | [4] |

| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone | MIA PaCa-2 (Pancreatic) | 12.2 ± 0.9 | [4] |

| 2',4-dihydroxy-3-methoxychalcone | HeLa (Cervical) | 12.80 µg/mL | [6] |

| 2',4-dihydroxy-3-methoxychalcone | WiDr (Colon) | 19.57 µg/mL | [6] |

| 2',4-dihydroxy-3-methoxychalcone | T47D (Breast) | 20.73 µg/mL | [6] |

Antioxidant Activity

The antioxidant properties of chalcones are attributed to their ability to scavenge free radicals and chelate metal ions. The presence of hydroxyl groups on the aromatic rings enhances this activity[7][8]. The antioxidant capacity is commonly evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Anti-inflammatory Activity

Chalcones have been shown to possess significant anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines[9][10][11]. This is often achieved through the modulation of inflammatory signaling pathways like NF-κB and MAPK. Several synthetic chalcone derivatives have demonstrated potent inhibition of NO production in LPS-stimulated RAW 264.7 macrophages, with IC₅₀ values in the low micromolar range[9][12].

Mechanism of Action: Involvement of Signaling Pathways

The biological activities of chalcones are often mediated through their interaction with key cellular signaling pathways. The NF-κB and MAPK pathways are two of the most well-documented targets.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, cell proliferation, and apoptosis. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus, where it activates the transcription of target genes. Several chalcone derivatives have been shown to inhibit NF-κB activation by preventing the phosphorylation and degradation of IκBα[13][14][15][16].

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascade is another critical signaling pathway that regulates a wide range of cellular processes, including cell growth, differentiation, and stress responses. The MAPK family includes extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. Dysregulation of these pathways is implicated in various diseases, including cancer. Chalcones have been reported to modulate MAPK signaling, often leading to the induction of apoptosis in cancer cells[17][18][19].

References

- 1. 3.5. DPPH Radical-Scavenging Assay [bio-protocol.org]

- 2. (E)-1-(2-Hydroxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2.6. Determination of antioxidant activity by DPPH and Superoxide radical scavenging assays [bio-protocol.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. anjs.edu.iq [anjs.edu.iq]

- 9. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protocol Griess Test [protocols.io]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. acmeresearchlabs.in [acmeresearchlabs.in]

- 18. researchgate.net [researchgate.net]

- 19. (E)-3-(4-Ethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic and Methodological Guide to 2-Hydroxy-3-methoxychalcone

This technical guide provides an in-depth analysis of the spectroscopic data for 2-Hydroxy-3-methoxychalcone, a flavonoid compound of interest to researchers in drug discovery and materials science. This document outlines the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectral characteristics of the molecule, along with detailed experimental protocols for these analyses.

Spectroscopic Data

The spectroscopic data for this compound, identified by its IUPAC name (E)-1-(2-hydroxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one, are summarized below. These data are crucial for the structural elucidation and characterization of the compound.

Table 1: ¹H NMR Spectroscopic Data for this compound [1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 11.3 | s | - | -OH |

| 7.9 | d | 7.7 | Aromatic CH |

| 7.8 | d | 15.6 | β-CH |

| 7.6 | d | 15.6 | α-CH |

| 7.3–7.4 | m | - | 5H, Aromatic CH |

| 7.2 | s | - | Aromatic CH |

| 6.94 | d | 7.8 | Aromatic CH |

| 3.7 | s | - | -OCH₃ |

Solvent: acetone-d₆

Table 2: ¹³C NMR Spectroscopic Data for this compound [1]

| Chemical Shift (δ) ppm | Assignment |

| 194.9 | C=O |

| 160.8 | C-O (phenol) |

| 159.7 | C-O (methoxy) |

| 144.7 | =CH (β-carbon) |

| 136.2 | Aromatic CH |

| 135.7 | Quaternary C |

| 129.3 | Aromatic CH |

| 128.8 | Aromatic CH |

| 121.1 | Aromatic CH |

| 120.1 | =CH (α-carbon) |

| 119.3 | Quaternary C |

| 117.6 | Aromatic CH |

| 117.4 | Aromatic CH |

| 115.7 | Aromatic CH |

| 112.8 | Aromatic CH |

| 55.1 | -OCH₃ |

Solvent: acetone-d₆

Table 3: Mass Spectrometry Data for this compound

| m/z Value | Ion |

| 255.1016 | [M+H]⁺ |

| 253.087 | [M-H]⁻ |

Table 4: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 3200-3500 | O-H stretch (phenolic) |

| 3010-3080 | C-H stretch (aromatic and vinylic) |

| 1630-1650 | C=O stretch (α,β-unsaturated ketone) |

| 1570-1600 | C=C stretch (aromatic and vinylic) |

| 1200-1300 | C-O stretch (aryl ether) |

| 1000-1100 | C-O stretch (methoxy) |

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic analysis of this compound.

2.1 Synthesis Protocol

The synthesis of this compound can be achieved via a Claisen-Schmidt condensation reaction.[2]

-

Reaction Setup: To a solution of 2-hydroxyacetophenone (B1195853) (1.36 g, 10 mmol) in ethanol (B145695) (10 ml), add 0.1 ml of piperidine, which acts as a catalyst. Stir the mixture at room temperature for 30 minutes.

-

Addition of Aldehyde: To the vigorously stirred reaction mixture, add 3-methoxybenzaldehyde (B106831) (1.36 g, 10 mmol).

-

Reaction Progression: Allow the reaction to proceed overnight at room temperature.

-

Isolation and Purification: The precipitated product is collected by filtration. Recrystallization from an ethanol/water (1:1) solution yields the purified this compound.

2.2 NMR Spectroscopy

-

Sample Preparation: A sample of this compound is dissolved in a deuterated solvent, such as acetone-d₆, in a standard NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz for ¹H and 75 MHz for ¹³C.[1]

-

Data Processing: The obtained free induction decay (FID) is processed using appropriate software to perform Fourier transformation, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak.

2.3 Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography.

-

Ionization: Electrospray ionization (ESI) is a common technique used for chalcones, and spectra can be acquired in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.

-

Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured by the mass analyzer.

2.4 Infrared (IR) Spectroscopy

-

Sample Preparation: The solid sample of this compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the different functional groups present in the molecule.

Workflow and Pathway Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and a conceptual representation of a signaling pathway that could be modulated by a chalcone (B49325) derivative.

Caption: General workflow for the synthesis and spectroscopic analysis of this compound.

Caption: Conceptual diagram of a signaling pathway potentially modulated by this compound.

References

An In-depth Technical Guide to 2-Hydroxy-3-methoxychalcone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Hydroxy-3-methoxychalcone, including its chemical identifiers, synthesis, and an exploration of the biological activities of structurally related compounds. Due to the limited availability of public data on this compound, this document also presents information on closely related analogues to provide a contextual understanding of its potential pharmacological profile.

Core Compound Identification

| Identifier | Value | Reference |

| CAS Number | 144100-21-0 | [1] |

| IUPAC Name | (E)-3-(2-hydroxy-3-methoxyphenyl)-1-phenylprop-2-en-1-one | [1] |

| Molecular Formula | C₁₆H₁₄O₃ | [1] |

| Molecular Weight | 254.28 g/mol | [1][2] |

Synthesis Protocols

General Experimental Protocol: Claisen-Schmidt Condensation

A 2'-hydroxyacetophenone (B8834) and a benzaldehyde (B42025) are dissolved in an alcoholic solvent, such as ethanol.[3][4] An aqueous solution of a strong base, like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), is then added to the mixture.[3][5] The reaction is typically stirred at room temperature or gently heated for several hours.[3][6] Upon completion, the reaction mixture is acidified, often with hydrochloric acid (HCl), to precipitate the chalcone (B49325) product.[3] The resulting solid can then be purified by recrystallization.

For the synthesis of this compound, the starting materials would be 2'-hydroxy-3'-methoxyacetophenone and benzaldehyde.

Caption: General workflow for the synthesis of this compound.

Biological Activities of Structurally Related Chalcones

While specific quantitative data for this compound is scarce, extensive research has been conducted on its isomers and other closely related derivatives. This data provides valuable insights into the potential biological activities of this class of compounds, particularly in the areas of anti-inflammatory, anticancer, and antioxidant effects.

Anti-inflammatory Activity

Chalcone derivatives are well-documented for their anti-inflammatory properties, often through the modulation of key signaling pathways.

| Compound | Biological Effect | IC₅₀/Concentration | Model System | Reference |

| 2'-Hydroxy-3,6'-dimethoxychalcone | Inhibition of NO production | ~7.5 µM | LPS-stimulated RAW 264.7 cells | [7] |

| 2'-Hydroxy-3,6'-dimethoxychalcone | Decreased iNOS and COX-2 expression | 2.5-10 µM | LPS-stimulated RAW 264.7 cells | [7] |

| 2'-Hydroxy-3,4,5-trimethoxychalcone | Inhibition of NO production | 2.26 µM | LPS-activated BV-2 microglial cells | [8] |

| 2'-Hydroxy-4-methoxychalcone | Attenuation of NO, iNOS, and COX-2 levels | Not specified | LPS-stimulated RAW 264.7 macrophages | [8] |

These related compounds frequently exert their anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways, which are crucial in the inflammatory response.

Caption: General anti-inflammatory signaling pathway modulated by related chalcones.

Anticancer and Cytotoxic Activity

Several chalcone derivatives have demonstrated potent anticancer activities through various mechanisms, including the induction of apoptosis and cell cycle arrest.

| Compound | Biological Effect | IC₅₀ Value | Cell Line | Reference |

| 2',4-Dihydroxy-3-methoxychalcone | Cytotoxic activity | 12.80 µg/mL | HeLa (cervical cancer) | [4] |

| 2',4-Dihydroxy-3-methoxychalcone | Cytotoxic activity | 19.57 µg/mL | WiDr (colon cancer) | [4] |

| 2-Hydroxy-4-methoxy-2',3'-benzochalcone | Inhibition of cell proliferation | Not specified | Capan-1 (pancreatic cancer) | [9] |

| 2'-Hydroxy-4-methoxychalcone | Antitumor activity | Not specified | Not specified | [10] |

The anticancer effects of these compounds are often linked to the induction of apoptosis through the modulation of Bcl-2 family proteins and the activation of caspases. Some chalcones have also been shown to inhibit tubulin polymerization, leading to mitotic arrest.[9]

Antioxidant and Enzyme Inhibitory Activity

The phenolic hydroxyl group in chalcones contributes to their antioxidant properties. Additionally, various chalcone derivatives have been investigated as enzyme inhibitors.

| Compound | Biological Activity | IC₅₀ Value | Assay | Reference |

| 2'-Hydroxy-3,4,5,3',4'-pentamethoxychalcone | Inhibition of NO production | 1.10 µM | LPS-activated BV-2 microglial cells | [8] |

| A series of 2'-hydroxychalcones | Acetylcholinesterase inhibition | 40-85 µM | Ellman's colorimetric assay | [11] |

Summary and Future Directions

This compound, identified by CAS number 144100-21-0, belongs to the chalcone family of compounds which are of significant interest to the scientific community. While direct experimental data on this specific molecule is limited, the available information on its structural analogues suggests a strong potential for biological activity.

The primary route for its synthesis is the Claisen-Schmidt condensation. Based on the activities of related compounds, it is plausible that this compound may exhibit anti-inflammatory, anticancer, and antioxidant properties. Further research is required to isolate or synthesize this compound and to perform comprehensive biological evaluations to determine its specific pharmacological profile and mechanisms of action. Such studies would be invaluable for drug discovery and development efforts.

References

- 1. This compound | C16H14O3 | CID 5853527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2'-Hydroxy-3-methoxychalcone | C16H14O3 | CID 5840229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tsijournals.com [tsijournals.com]

- 4. Synthesis, characterization and biological evaluation of three derivatives of 2-hydroxychalcones | Journal of Applied Sciences and Environmental Management [ajol.info]

- 5. mdpi.com [mdpi.com]

- 6. periodicos.ufms.br [periodicos.ufms.br]

- 7. The Effects of 2′-Hydroxy-3,6′-Dimethoxychalcone on Melanogenesis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Novel antimitotic activity of 2-hydroxy-4-methoxy-2',3'-benzochalcone (HymnPro) through the inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis, Biological Evaluation and Molecular Modelling of 2′-Hydroxychalcones as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling 2-Hydroxy-3-methoxychalcone: A Technical Guide for Researchers

An In-depth Exploration of the Discovery, Synthesis, and Biological Significance of a Promising Bioactive Scaffold

This technical guide provides a comprehensive overview of 2-Hydroxy-3-methoxychalcone, a naturally occurring chalcone (B49325) that has garnered significant interest within the scientific community. Tailored for researchers, scientists, and drug development professionals, this document delves into the compound's historical background, synthetic methodologies, and diverse biological activities, presenting key data in a structured and accessible format.

Discovery and Historical Context

This compound is a flavonoid, a class of secondary metabolites found throughout the plant kingdom.[1] While the broader chalcone scaffold was first synthesized in 1881, the precise initial discovery of this specific methoxylated derivative is not definitively documented in a singular seminal publication. Its existence as a natural product has been acknowledged, with reports of its isolation from various plant species.[1] This suggests that its initial identification likely arose from phytochemical investigations aimed at characterizing the chemical constituents of medicinal or edible plants.

Historically, the synthesis of chalcones has been dominated by the Claisen-Schmidt condensation, a robust and versatile method involving the base-catalyzed reaction between a substituted acetophenone (B1666503) and a benzaldehyde.[2] This foundational reaction remains a cornerstone for the laboratory synthesis of this compound and its analogs, allowing for the generation of diverse derivatives for structure-activity relationship studies.

Synthetic Protocols

The primary route for the synthesis of this compound is the Claisen-Schmidt condensation. The following section outlines a typical experimental protocol.

Claisen-Schmidt Condensation for the Synthesis of this compound

Objective: To synthesize this compound via the base-catalyzed condensation of 2'-hydroxyacetophenone (B8834) and 3-methoxybenzaldehyde (B106831).

Materials:

-

2'-Hydroxyacetophenone

-

3-Methoxybenzaldehyde

-

Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

-

Ethanol (B145695) or Isopropyl alcohol (IPA)

-

Hydrochloric acid (HCl), dilute solution

-

Distilled water

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Ice bath

-

Buchner funnel and filter paper

-

Beakers

Procedure:

-

Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of 2'-hydroxyacetophenone and 3-methoxybenzaldehyde in a suitable solvent such as ethanol or isopropyl alcohol.[2]

-

Reaction Initiation: Cool the mixture in an ice bath to 0°C. While stirring, slowly add a 40% aqueous solution of sodium hydroxide or potassium hydroxide.

-

Reaction Monitoring: Continue stirring the reaction mixture at 0°C for approximately 4 hours or at room temperature for up to 24 hours.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Product Isolation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid until the solution is acidic. A yellow precipitate of this compound will form.[2]

-

Purification: Collect the crude product by vacuum filtration using a Buchner funnel and wash with cold distilled water. The product can be further purified by recrystallization from a suitable solvent like ethanol to yield pure this compound.[2]

Logical Workflow for Claisen-Schmidt Condensation

Caption: Workflow of the Claisen-Schmidt condensation for this compound synthesis.

Biological Activities and Mechanisms of Action

This compound and its derivatives exhibit a wide spectrum of biological activities, making them attractive candidates for drug discovery and development. The key pharmacological properties are summarized below.

Anti-inflammatory Activity

Chalcones, including this compound, are recognized for their anti-inflammatory effects.[1] The proposed mechanism involves the inhibition of pro-inflammatory cytokines.[1] For instance, a structurally related compound, 2′-hydroxy-3,6′-dimethoxychalcone, has been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[3]

Inhibition of Inflammatory Response by a Chalcone Derivative

Caption: Simplified pathway of LPS-induced inflammation and its inhibition by a chalcone derivative.

Antioxidant Properties

The phenolic hydroxyl group in this compound contributes to its significant antioxidant properties. It can act as a scavenger of reactive oxygen species (ROS), thereby mitigating oxidative stress, which is implicated in a variety of chronic diseases.[1]

Anticancer Activity

Numerous studies have highlighted the anticancer potential of chalcones.[1] The mechanisms underlying this activity are multifaceted and can include the induction of apoptosis (programmed cell death) and the inhibition of cancer cell proliferation.[1] For example, 2′,4-dihydroxy-3-methoxychalcone has demonstrated cytotoxic activity against various cancer cell lines.

Other Biological Activities

Derivatives of 2'-hydroxychalcone (B22705) have also been investigated for their potential as acetylcholinesterase inhibitors for the management of Alzheimer's disease.[4] Furthermore, some chalcones have shown promise as antimicrobial and antimalarial agents.

Quantitative Data Summary

The following tables summarize key quantitative data related to the biological activities of this compound and its close analogs.

Table 1: Anti-inflammatory Activity of a 2'-Hydroxychalcone Derivative

| Compound | Cell Line | Stimulant | Concentration (µM) | Inhibition of NO Production (%) | Reference |

| 2'-Hydroxy-3,6'-dimethoxychalcone | RAW 264.7 | LPS (1 µg/mL) | 10 | ~72.58 | [3] |

Table 2: Effects on Melanogenesis by a 2'-Hydroxychalcone Derivative

| Compound | Cell Line | Stimulant | Concentration (µM) | Inhibition of Melanogenesis (%) | Inhibition of Tyrosinase Activity (%) | Reference |

| 2'-Hydroxy-3,6'-dimethoxychalcone | B16F10 | α-MSH | 5 | ~31.42 | ~37.97 | [3] |

Conclusion

This compound represents a valuable scaffold in medicinal chemistry, with a rich history rooted in natural product chemistry and organic synthesis. Its diverse and potent biological activities, including anti-inflammatory, antioxidant, and anticancer properties, underscore its potential for the development of novel therapeutic agents. The well-established Claisen-Schmidt condensation provides a reliable and adaptable method for its synthesis, enabling further exploration of its structure-activity relationships. This technical guide serves as a foundational resource for researchers aiming to harness the therapeutic potential of this promising chalcone. Further investigations into its specific molecular targets and in vivo efficacy are warranted to translate its demonstrated in vitro activities into clinical applications.

References

- 1. 2'-Hydroxy-3-methoxychalcone | 7146-86-3 | FH66393 [biosynth.com]

- 2. benchchem.com [benchchem.com]

- 3. The Effects of 2′-Hydroxy-3,6′-Dimethoxychalcone on Melanogenesis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Biological Evaluation and Molecular Modelling of 2′-Hydroxychalcones as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Biological Screening of 2-Hydroxy-3-methoxychalcone

An in-depth technical guide or whitepaper on the preliminary biological screening of 2-Hydroxy-3-methoxychalcone for researchers, scientists, and drug development professionals.

Introduction

2'-Hydroxy-3-methoxychalcone is a flavonoid compound belonging to the chalcone (B49325) family, which are precursors in the biosynthesis of flavonoids.[1] These compounds are characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[2] Chalcones and their derivatives have garnered significant interest in medicinal chemistry due to their diverse and potent biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[1][2] This technical guide provides a comprehensive overview of the preliminary biological screening of 2'-Hydroxy-3-methoxychalcone, including its synthesis, key biological assays, and potential mechanisms of action based on existing literature for this and structurally related compounds.

Synthesis of 2'-Hydroxy-3-methoxychalcone

The most common and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation reaction.[3][4] This reaction involves the base-catalyzed condensation of an appropriate acetophenone (B1666503) with a benzaldehyde. For the synthesis of 2'-Hydroxy-3-methoxychalcone, 2'-hydroxyacetophenone (B8834) and 3-methoxybenzaldehyde (B106831) are the starting materials.

Experimental Protocol: Claisen-Schmidt Condensation

-

Reactant Preparation: Dissolve equimolar amounts of 2'-hydroxyacetophenone and 3-methoxybenzaldehyde in a suitable solvent such as ethanol (B145695) or isopropyl alcohol.[5]

-

Catalyst Addition: While stirring the solution at a controlled temperature (e.g., 0°C to room temperature), add a solution of a strong base, such as 40-50% aqueous potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), dropwise.[5]

-

Reaction Monitoring: Continue stirring the reaction mixture for a specified duration, typically ranging from a few hours to overnight, until the reaction is complete.[6] The progress of the reaction can be monitored using thin-layer chromatography (TLC).[5]

-

Product Isolation: Once the reaction is complete, pour the mixture into ice-cold water and acidify with a dilute acid, such as hydrochloric acid (HCl), to precipitate the product.[5][6]

-

Purification and Characterization: Collect the crude product by filtration, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol. The structure and purity of the synthesized chalcone should be confirmed using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[3][4]

Biological Screening

Anticancer Activity

Chalcone derivatives have demonstrated significant potential as anticancer agents by inducing apoptosis, arresting the cell cycle, and inhibiting tumor growth.[1][7] The cytotoxic activity of 2'-Hydroxy-3-methoxychalcone and its analogs has been evaluated against various cancer cell lines. For instance, a related compound, 2',4-dihydroxy-3-methoxychalcone, exhibited strong anticancer activities against HeLa (cervical cancer) and WiDr (colon cancer) cell lines.[3]

Quantitative Data: Cytotoxicity of Related Chalcones

| Compound | Cell Line | IC₅₀ (µg/mL) | Reference |

| 2',4-dihydroxy-3-methoxychalcone | HeLa | 12.80 | [3] |

| 2',4-dihydroxy-3-methoxychalcone | WiDr | 19.57 | [3] |

| 2',4-dihydroxy-3-methoxychalcone | T47D | 20.73 | [3] |

| 2',4',4-trihydroxy-3-methoxychalcone | HeLa | 8.53 | [3] |

| 2',4',4-trihydroxy-3-methoxychalcone | WiDr | 2.66 | [3] |

| 2',4',4-trihydroxy-3-methoxychalcone | T47D | 24.61 | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density (e.g., 5×10³ to 1×10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.[8]

-

Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., 6.25, 25, 50, 100 µg/mL) and a vehicle control.[3] Incubate for a specified period (e.g., 24, 48, or 72 hours).[3][8]

-

MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is proportional to the absorbance.

Potential Signaling Pathway for Anticancer Activity

Anti-inflammatory Activity

Several chalcone derivatives have exhibited potent anti-inflammatory effects by inhibiting the production of inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E₂ (PGE₂), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[9][10][11]

Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Test)

-

Cell Culture: Seed macrophage cells (e.g., RAW 264.7) in a 24-well plate and incubate for 24 hours.[12]

-

Stimulation and Treatment: Pre-treat the cells with various concentrations of the chalcone for 1 hour, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS) for 24 hours.[9]

-

Supernatant Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Absorbance Measurement: After a short incubation period, measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is determined using a standard curve of sodium nitrite.

Quantitative Data: Anti-inflammatory Activity of a Related Chalcone

| Compound | Assay | Concentration | % Inhibition | Reference |

| 2′-hydroxy-3,6′-dimethoxychalcone | NO Production | 10 µM | ~72.58% | [13] |

Potential Signaling Pathway for Anti-inflammatory Activity

Antioxidant Activity

The antioxidant properties of chalcones are often attributed to their ability to scavenge free radicals.[10][14] The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate this activity.

Experimental Protocol: DPPH Radical Scavenging Assay

-

Sample Preparation: Prepare different concentrations of the chalcone in a suitable solvent like methanol.

-

Reaction Mixture: Add the chalcone solution to a methanolic solution of DPPH.

-

Incubation: Incubate the mixture in the dark at room temperature for about 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity. Ascorbic acid is often used as a positive control.

Quantitative Data: Antioxidant Activity of a Related Chalcone

| Compound | Assay | IC₅₀ (µg/mL) | Reference |

| 2',5'-dihydroxy-3,4-dimethoxy chalcone | DPPH | 7.34 | [14] |

Antimicrobial Activity

Chalcones have shown a broad spectrum of antimicrobial activity against various bacteria and fungi.[2] The antimicrobial potential can be assessed using methods like the agar (B569324) disc diffusion assay and the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Agar Disc Diffusion Assay

-

Inoculum Preparation: Prepare a standardized suspension of the target microorganism.

-

Agar Plate Inoculation: Evenly spread the microbial inoculum over the surface of an agar plate.

-

Disc Application: Place sterile paper discs impregnated with known concentrations of the chalcone solution onto the agar surface.

-

Incubation: Incubate the plates under appropriate conditions for the microorganism.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disc where microbial growth is inhibited.

Experimental Workflow

The preliminary biological screening of 2'-Hydroxy-3-methoxychalcone is a critical step in evaluating its therapeutic potential. Based on the activities of structurally similar chalcones, this compound is a promising candidate for further investigation as an anticancer, anti-inflammatory, antioxidant, and antimicrobial agent. The protocols and data presented in this guide offer a framework for researchers to systematically explore the biological properties of this and other related chalcones, paving the way for the development of novel therapeutic agents. Future studies should focus on in vivo efficacy, toxicity profiling, and detailed mechanistic investigations to fully elucidate the pharmacological profile of 2'-Hydroxy-3-methoxychalcone.

References

- 1. 2'-Hydroxy-3-methoxychalcone | 7146-86-3 | FH66393 [biosynth.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.aip.org [pubs.aip.org]

- 4. periodicos.ufms.br [periodicos.ufms.br]

- 5. Synthesis, Biological Evaluation and Molecular Modelling of 2′-Hydroxychalcones as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tsijournals.com [tsijournals.com]

- 7. Novel antimitotic activity of 2-hydroxy-4-methoxy-2',3'-benzochalcone (HymnPro) through the inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. The Effects of 2′-Hydroxy-3,6′-Dimethoxychalcone on Melanogenesis and Inflammation [mdpi.com]

- 10. Hydroxy Chalcones and Analogs with Chemopreventive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Insights on the Anti-Inflammatory and Anti-Melanogenic Effects of 2′-Hydroxy-2,6′-dimethoxychalcone in RAW 264.7 and B16F10 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Effects of 2′-Hydroxy-3,6′-Dimethoxychalcone on Melanogenesis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

theoretical and computational studies of 2-Hydroxy-3-methoxychalcone

An In-depth Technical Guide on the Theoretical and Computational Studies of 2-Hydroxy-3-methoxychalcone

Introduction

This compound is a member of the chalcone (B49325) family, a class of natural compounds characterized by an open-chain flavonoid structure consisting of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. These compounds are recognized as significant precursors in the biosynthesis of flavonoids and have garnered substantial interest in medicinal chemistry. Their versatile chemical scaffold allows for a wide range of biological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial properties.

The biological efficacy of chalcone derivatives is intrinsically linked to their molecular structure, electronic properties, and reactivity. Computational and theoretical chemistry provide powerful tools to elucidate these characteristics at an atomic level, offering insights that are often difficult to obtain through experimental methods alone. This technical guide provides a comprehensive overview of the theoretical and computational studies on this compound and its close analogs, focusing on conformational analysis, spectroscopic properties, quantum chemical descriptors, and molecular docking simulations. The information is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the structure-activity relationships and therapeutic potential of this class of molecules.

Molecular Structure and Conformational Analysis

The stability and reactivity of this compound are largely dictated by its three-dimensional structure. Conformational analysis, primarily conducted using Density Functional Theory (DFT), is essential to identify the most stable geometric arrangement of the molecule.

Theoretical calculations reveal that the s-cis conformation is predominant for chalcones. A critical stabilizing feature is the formation of a strong intramolecular hydrogen bond between the hydrogen of the 2'-hydroxyl group and the oxygen of the carbonyl group. This interaction contributes to the molecule's relative planarity, a feature believed to be important for its biological activity. The potential energy surface is scanned by rotating key dihedral angles to locate the global energy minimum structure.

Table 1: Calculated Geometric Parameters for a Chalcone Analog (Data representative of chalcone structures from DFT calculations)

| Parameter | Bond/Angle | Value |

| Bond Lengths (Å) | ||

| C=O | ~1.25 | |

| Cα=Cβ | ~1.35 | |

| O-H (hydroxyl) | ~0.98 | |

| O---H (H-bond) | ~1.60 - 2.10[1] | |

| Bond Angles (º) | ||

| Cα-Cβ-C(ring B) | ~127.0 | |

| C(ring A)-C=O | ~120.0 | |

| Dihedral Angles (º) | ||

| Ring A - C=O plane | ~0 - 15 | |

| Ring B - C=C plane | ~5 - 20 |

Theoretical Spectroscopic Analysis

Computational methods are invaluable for interpreting and predicting experimental spectra, including FT-IR, UV-Visible, and NMR. By calculating these properties for an optimized molecular structure, researchers can confirm experimental findings and assign specific spectral features to corresponding molecular vibrations, electronic transitions, or nuclear environments.

-

FT-IR Spectroscopy: Theoretical vibrational frequencies are calculated to identify characteristic functional groups. For this compound, key peaks include the C=O stretching of the ketone, the C=C stretching of the enone system, and the O-H stretching of the hydroxyl group.

-

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra. The calculated λmax values correspond to π-π* and n-π* electronic transitions within the conjugated system, which are responsible for the compound's color.[2]

-

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts.[2][3] A strong correlation between calculated and experimental shifts confirms the molecular structure.[2][3]

Table 2: Representative Spectroscopic Data for Methoxy-Chalcone Derivatives

| Spectrum | Parameter | Experimental Value | Calculated Value | Assignment |

| FT-IR | Wavenumber (cm⁻¹) | ~1640-1660 | ~1650 | C=O Stretch |

| ~1580-1600 | ~1590 | C=C Stretch | ||

| ~3200-3400 | ~3300 | O-H Stretch | ||

| UV-Vis | λmax (nm) | ~350-390[2] | ~360 | n-π* transition[2] |

| ~260-300[2] | ~280 | π-π* transition[2] | ||

| ¹H NMR | Chemical Shift (ppm) | ~7.4-7.8[2][4] | ~7.5 | Vinyl Protons (Hα, Hβ)[2][4] |

| ~3.9[4] | ~3.9 | Methoxy Protons (-OCH₃)[4] | ||

| ¹³C NMR | Chemical Shift (ppm) | ~187-192[2] | ~188 | Carbonyl Carbon (C=O)[2] |

Quantum Chemical Properties and Reactivity Analysis

DFT calculations provide a wealth of information about the electronic structure and chemical reactivity of a molecule through various descriptors.

-

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. HOMO represents the ability to donate an electron, while LUMO represents the ability to accept an electron. The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is an indicator of chemical stability; a larger gap implies higher stability and lower reactivity.[5]

-

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface. Red regions (negative potential) indicate electron-rich areas prone to electrophilic attack, while blue regions (positive potential) indicate electron-deficient areas prone to nucleophilic attack. For chalcones, the carbonyl oxygen is typically a site of high negative potential.

-

Global Reactivity Descriptors: These indices quantify reactivity. Key descriptors include Chemical Hardness (η), Electronegativity (χ), and the Electrophilicity Index (ω). These values help in predicting the overall reactive nature of the molecule.

-

Non-Linear Optical (NLO) Properties: Chalcones are studied for their NLO properties due to their extended π-conjugated system. Calculations of polarizability (α) and first-order hyperpolarizability (β₀) can predict a molecule's potential for use in optical devices.[6]

Table 3: Calculated Quantum Chemical Properties for a Substituted Chalcone (Values are representative and depend on the specific derivative and level of theory)

| Property | Symbol | Typical Calculated Value | Significance |

| HOMO Energy | E_HOMO | -5.0 to -6.5 eV[5] | Electron-donating ability |

| LUMO Energy | E_LUMO | -1.5 to -2.5 eV[5] | Electron-accepting ability |

| Energy Gap | ΔE | 2.9 to 4.5 eV[5] | Chemical stability and reactivity |

| Chemical Hardness | η | ~1.5 - 2.2 eV | Resistance to change in electron distribution |

| Electronegativity | χ | ~3.5 - 4.5 eV | Electron-attracting power |

| Electrophilicity Index | ω | ~3.0 - 5.0 eV | Propensity to accept electrons |

| First Hyperpolarizability | β₀ | Varies (e.g., >10 x 10⁻³⁰ esu) | Non-linear optical response |

Molecular Docking and Biological Activity

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to the active site of a macromolecular target, typically a protein. This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action.

Studies have shown that chalcones can interact with various biological targets. For instance, they have been docked against proteins like tyrosine kinases (EGFR, HER2), which are implicated in cancer, and enzymes from pathogens like Mycobacterium tuberculosis (InhA) and Plasmodium falciparum (Falcipain-2).[1][5][7][8] The docking results provide a binding energy score (e.g., in kcal/mol), which estimates the binding affinity, and reveal key intermolecular interactions like hydrogen bonds, hydrophobic interactions, and π-π stacking that stabilize the ligand-protein complex.

Table 4: Molecular Docking Results for Chalcone Derivatives with Various Protein Targets

| Chalcone Derivative | Protein Target (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Potential Activity |

| 2',5'-dihydroxy-3,4-dimethoxychalcone | EGFR (1M17) | -7.67[7] | Met769, Ala719, Lys721[7] | Anticancer[7] |

| Homobutein | Falcipain-2 (3BPF) | -16.7[1] | Cys42 | Antimalarial |

| Novel Pyrrole–Pyrazole Chalcone | M. tuberculosis InhA (4TZK) | -9.7[5] | NAD cofactor, enzyme residues | Antitubercular[5] |

| p-hydroxy-m-methoxychalcone | VEGFR (2P2I) | Similar to ATP[8][9] | Not specified | Angiogenesis Inhibition[8][9] |

Methodologies and Protocols

Synthesis Protocol: Claisen-Schmidt Condensation

The most common method for synthesizing chalcones is the Claisen-Schmidt condensation, an alkali-catalyzed reaction.[4][10]

-

Reactants: An appropriately substituted acetophenone (B1666503) (e.g., 2'-hydroxyacetophenone) and a benzaldehyde (B42025) (e.g., 3-methoxybenzaldehyde) are used as precursors.

-

Solvent: A polar solvent such as ethanol (B145695) or methanol (B129727) is typically used.[11]

-

Catalyst: A strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), is added to the reaction mixture to deprotonate the α-carbon of the acetophenone.[10]

-

Reaction: The benzaldehyde is added to the mixture, which is stirred at room temperature or slightly below (e.g., 0°C) for several hours.[10]

-

Workup: The reaction mixture is acidified (e.g., with dilute HCl) to precipitate the chalcone product.

-

Purification: The crude product is filtered, washed, and purified, typically by recrystallization from a suitable solvent like ethanol.

Computational Protocol

-

Software: Calculations are commonly performed using software packages like Gaussian, Materials Studio, and AutoDock.[1][3][4][7]

-

Geometry Optimization and Frequency Calculation:

-

Method: Density Functional Theory (DFT) is the most widely used method.

-

Functional: Hybrid functionals like B3LYP or meta-GGA functionals like M06-2X are frequently employed.[4][12]

-

Basis Set: Pople-style basis sets such as 6-31G(d), 6-311G(d,p), or 6-311++G(d,p) are common choices, providing a good balance between accuracy and computational cost.[4][12]

-

-

Spectroscopic Calculations:

-

NMR: The GIAO method is used with the same DFT functional and basis set as the optimization.

-

UV-Vis: TD-DFT calculations are performed on the optimized geometry.

-

-

Molecular Docking:

-

Protein Preparation: The crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and polar hydrogens and charges are added.

-

Ligand Preparation: The 3D structure of the chalcone is optimized using DFT or a molecular mechanics force field.

-

Grid Generation: A grid box is defined around the active site of the protein.

-

Docking: A search algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) is used to explore possible binding conformations of the ligand within the grid box. The results are ranked based on the calculated binding energy.

-

Conclusion

Theoretical and computational studies provide profound insights into the structural, electronic, and biological properties of this compound. DFT calculations are essential for determining the most stable molecular conformation, interpreting spectroscopic data, and quantifying chemical reactivity through FMO and MEP analyses. Furthermore, molecular docking simulations effectively predict binding affinities and interaction patterns with various biological targets, highlighting the compound's potential as a scaffold for developing new therapeutic agents. The synergy between these computational methods and experimental validation offers a robust framework for accelerating the discovery and design of novel chalcone-based drugs.

References

- 1. mdpi.com [mdpi.com]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. periodicos.ufms.br [periodicos.ufms.br]

- 5. researchgate.net [researchgate.net]

- 6. Second-order nonlinear optical properties of two chalcone derivatives: insights from sum-over-states - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. semanticscholar.org [semanticscholar.org]

- 10. ajrconline.org [ajrconline.org]

- 11. tsijournals.com [tsijournals.com]

- 12. researchgate.net [researchgate.net]

Methodological & Application

synthesis of 2-Hydroxy-3-methoxychalcone via Claisen-Schmidt condensation

Application Notes: Synthesis and Utility of 2-Hydroxy-3-methoxychalcone

Introduction

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system, are pivotal intermediates in the biosynthesis of flavonoids.[1][2] The specific derivative, this compound, is a compound of significant interest in medicinal chemistry and drug development. Its structure, featuring key hydroxyl and methoxy (B1213986) functional groups, allows it to modulate multiple signaling pathways within the body.[1]

Biological and Pharmacological Significance

This compound and its analogs exhibit a wide spectrum of biological activities, making them attractive templates for drug discovery.[3][4] Key therapeutic properties include:

-

Antioxidant Activity: The compound demonstrates notable antioxidant properties by scavenging reactive oxygen species, which helps in reducing oxidative stress.[1]

-

Anti-inflammatory Effects: It has been shown to inhibit the production of pro-inflammatory cytokines, suggesting its potential as a therapeutic agent for inflammatory diseases.[1]

-

Anticancer Properties: Research indicates that this chalcone (B49325) can induce apoptosis (programmed cell death) and inhibit cell proliferation in cancer cell lines.[1]

These multifaceted activities position this compound as a promising candidate for developing treatments for conditions such as cancer, cardiovascular diseases, and neurodegenerative disorders.[1] The synthesis of this and similar chalcones is most commonly and efficiently achieved through the Claisen-Schmidt condensation.[2][5]

Experimental Protocol: Claisen-Schmidt Synthesis of this compound

This protocol details the synthesis of this compound via a base-catalyzed Claisen-Schmidt condensation reaction between 2-hydroxy-3-methoxyacetophenone and benzaldehyde (B42025).

Materials and Reagents

-

2-hydroxy-3-methoxyacetophenone

-

Benzaldehyde

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

-

Ethanol (B145695) or Isopropyl Alcohol (IPA)

-

Hydrochloric Acid (HCl), dilute solution

-

Distilled Water

-

Crushed Ice

-

Magnetic Stirrer and Stir Bar

-

Round-bottom flask

-

Beakers

-

Buchner Funnel and Filter Paper

Procedure

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve equimolar amounts (e.g., 0.05 mol) of 2-hydroxy-3-methoxyacetophenone and benzaldehyde in a suitable solvent like ethanol or isopropyl alcohol (e.g., 50 mL).[2]

-

Reaction Initiation: Cool the reaction mixture to 0°C using an ice bath. While stirring vigorously, slowly add a 40% aqueous solution of NaOH or KOH (e.g., 20 mL) drop by drop.[2] Maintaining a low temperature is crucial as it has a significant effect on product yield and purity.

-

Reaction Progression: Continue stirring the mixture at 0°C for approximately 4-6 hours.[2] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

-

Product Isolation: Upon completion, pour the reaction mixture into a beaker containing crushed ice.[2] Carefully acidify the mixture by adding dilute hydrochloric acid (HCl) until the pH is acidic. This will cause the crude this compound to precipitate out of the solution as a solid.[2][6]

-

Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the crude product several times with cold distilled water to remove any unreacted starting materials and inorganic salts.

-

Purification: The crude product can be purified by recrystallization.[2] Dissolve the solid in a minimum amount of hot ethanol and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum.

-

Characterization: The final product should be characterized to confirm its identity and purity. Standard methods include determining the melting point and using spectroscopic techniques such as FT-IR, ¹H-NMR, and ¹³C-NMR.[6][7]

Quantitative Data Summary

The Claisen-Schmidt condensation is a robust method for synthesizing 2'-hydroxychalcones, with yields being influenced by the choice of catalyst, solvent, and reaction conditions.[2]

| Reactant A (Acetophenone) | Reactant B (Benzaldehyde) | Catalyst (Base) | Solvent | Reaction Conditions | Yield (%) | Reference |

| 2'-hydroxyacetophenone | Benzaldehyde | NaOH (40%) | Isopropyl Alcohol | 0°C, 4 hours | High (Optimized) | [2] |

| Substituted 2'-hydroxyacetophenone | Substituted Benzaldehyde | KOH | Ethanol | Room Temp, 24h or Reflux, 4h | 50 - 72% | [6] |

| 4-methoxyacetophenone | Benzaldehyde Derivatives | NaOH | Ethanol | Room Temp, 24h | 84 - 98% | [7][8] |

| 2-hydroxyacetophenone | Vanillin | KOH (40%) / KSF Montmorillonite | Methanol | Room Temp, 24h then Reflux, 24h | ~14% | [9] |

Note: Yields can vary significantly based on the specific substituents on the aromatic rings of the reactants.

Visualizations

Caption: Experimental workflow for the synthesis of this compound.

Caption: Modulatory effects of chalcones on cellular signaling pathways.[1]

References

- 1. 2'-Hydroxy-3-methoxychalcone | 7146-86-3 | FH66393 [biosynth.com]

- 2. benchchem.com [benchchem.com]

- 3. The Effects of 2′-Hydroxy-3,6′-Dimethoxychalcone on Melanogenesis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. periodicos.ufms.br [periodicos.ufms.br]

- 6. mdpi.com [mdpi.com]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. jocpr.com [jocpr.com]

- 9. pubs.aip.org [pubs.aip.org]

detailed protocol for 2-Hydroxy-3-methoxychalcone synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chalcones are a class of organic compounds belonging to the flavonoid family, characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1][2] 2-Hydroxy-3-methoxychalcone, a specific derivative, is of interest for its potential applications in medicinal chemistry and materials science. The most common and effective method for synthesizing chalcones is the Claisen-Schmidt condensation, a base-catalyzed reaction between a substituted acetophenone (B1666503) and a benzaldehyde (B42025).[1] This protocol provides a detailed methodology for the synthesis, purification, and characterization of this compound.